molecular formula C15H10N2O4 B229210 4-(3-NITROANILINO)-2H-CHROMEN-2-ONE

4-(3-NITROANILINO)-2H-CHROMEN-2-ONE

Cat. No.: B229210
M. Wt: 282.25 g/mol
InChI Key: WPFJVRWSJCBASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-NITROANILINO)-2H-CHROMEN-2-ONE is a compound belonging to the chromene family, which is known for its diverse biological activities and applications in various fields. This compound features a chromen-2-one core structure with a 3-nitroanilino substituent at the 4-position, making it a unique and valuable molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-NITROANILINO)-2H-CHROMEN-2-ONE typically involves a multi-step process. One common method includes the condensation of 3-nitroaniline with a suitable chromen-2-one precursor under specific reaction conditions. The reaction often requires the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-(3-NITROANILINO)-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield 4-{3-aminoanilino}-2H-chromen-2-one, while oxidation may produce various oxidized derivatives.

Scientific Research Applications

4-(3-NITROANILINO)-2H-CHROMEN-2-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-NITROANILINO)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The nitro group and chromen-2-one core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-4-[(2-phenoxyethyl)amino]-2H-chromen-2-one
  • Other 2H-chromene derivatives with different substituents

Uniqueness

4-(3-NITROANILINO)-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for targeted research and applications.

Properties

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

4-(3-nitroanilino)chromen-2-one

InChI

InChI=1S/C15H10N2O4/c18-15-9-13(12-6-1-2-7-14(12)21-15)16-10-4-3-5-11(8-10)17(19)20/h1-9,16H

InChI Key

WPFJVRWSJCBASD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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